

Application Notes: Target Identification for 3-(2-Chlorophenyl)thiomorpholine

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Compound of Interest

Compound Name: 3-(2-Chlorophenyl)thiomorpholine

Cat. No.: B1351594

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Introduction

3-(2-Chlorophenyl)thiomorpholine (CAS No. 887344-30-1) is a heterocyclic compound featuring a thiomorpholine scaffold. The thiomorpholine ring is recognized in medicinal chemistry as a "privileged scaffold" due to its presence in a wide range of pharmacologically active compounds. Derivatives of thiomorpholine have shown diverse biological activities, including antitubercular, antiprotozoal, hypolipidemic, and antioxidant effects. The presence of a 2-chlorophenyl substituent suggests potential for specific molecular interactions, influencing its steric and electronic properties which can modulate biological activity.

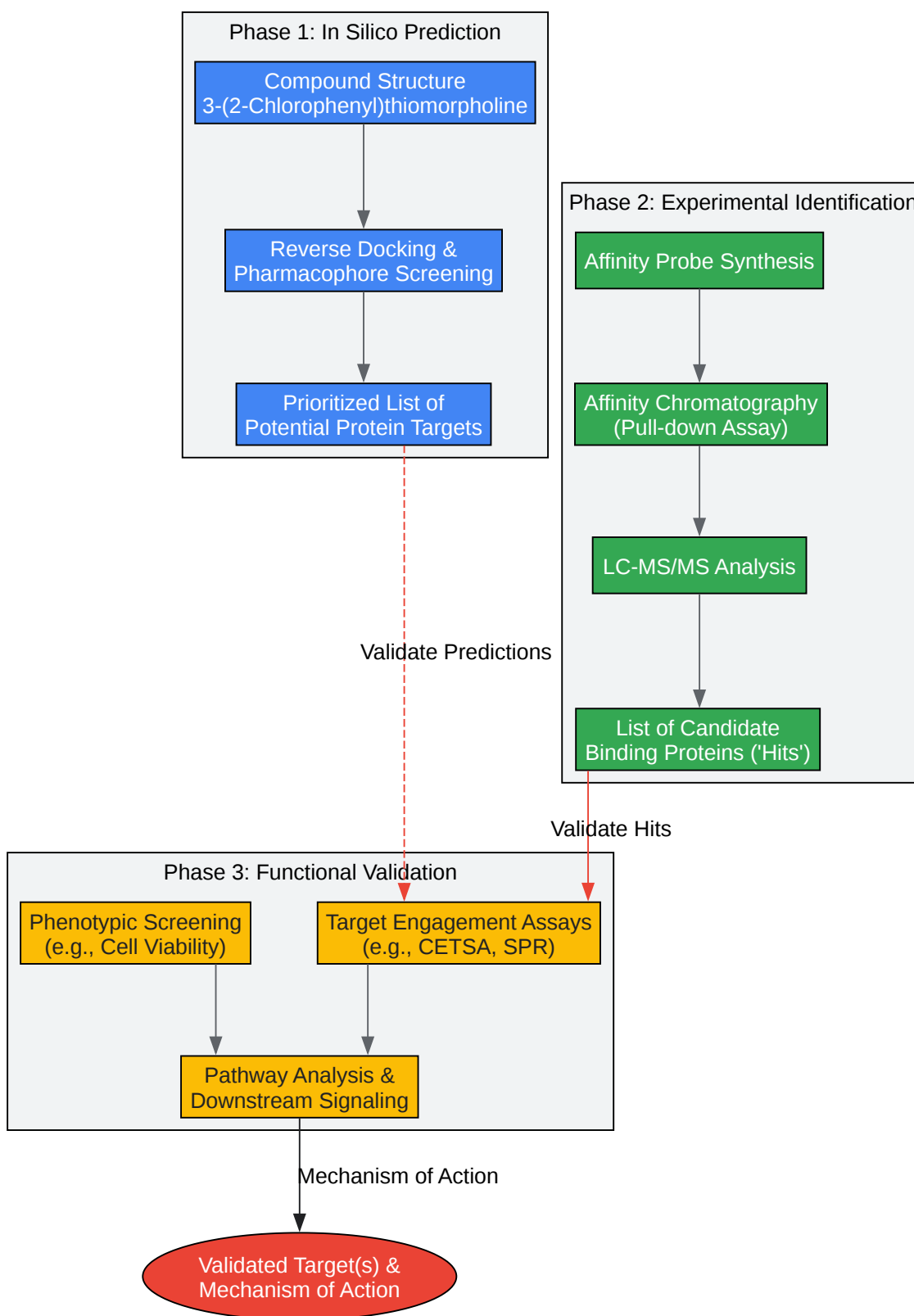
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals aiming to identify the unknown cellular targets of **3-(2-Chlorophenyl)thiomorpholine**. The document outlines an integrated strategy combining computational prediction, experimental chemical proteomics, and cell-based phenotypic analysis.

Compound Profile

Property	Value	Reference
CAS Number	887344-30-1	
Molecular Formula	C10H12CINS	
Molecular Weight	213.73 g/mol	
InChI Key	UXSQOKXSAKGEKA-UHFFFAOYSA-N	
Primary Use	Research intermediate for pharmaceutical and agrochemical development.	
Storage Conditions	Store at 0-8°C.	

Section 1: Overall Strategy for Target Identification

Identifying the molecular target(s) of a novel compound is a critical step in drug discovery. It elucidates the mechanism of action, informs lead optimization, and helps predict potential toxicities. A multi-pronged approach is recommended, beginning with computational methods to generate hypotheses, followed by direct experimental validation using affinity-based techniques, and concluding with cellular assays to confirm functional relevance.



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Caption: Integrated workflow for target identification.

Section 2: Protocols for Target Identification

Protocol 2.1: In Silico Target Prediction

This protocol uses the structure of **3-(2-Chlorophenyl)thiomorpholine** to computationally screen against databases of known protein structures to predict potential binding partners.

Methodology:

- **3D Structure Generation:** Generate a low-energy 3D conformation of **3-(2-Chlorophenyl)thiomorpholine** using computational chemistry software (e.g., ChemDraw, Avogadro).
- **Database Selection:** Choose a relevant database of protein structures for screening (e.g., PDB, ChEMBL). Focus on protein families known to be targeted by thiomorpholine analogs, such as kinases, proteases, or TNF- α converting enzyme (TACE).
- **Reverse Docking:**
 - Utilize a reverse docking server or software (e.g., SwissTargetPrediction, PharmMapper, AutoDock).
 - Upload the 3D structure of the compound.
 - Execute the docking simulation against the selected protein database.
 - The software calculates a "docking score," which estimates the binding affinity between the ligand and each protein target.
- **Data Analysis:**
 - Rank the potential targets based on their docking scores.
 - Filter the results based on biological relevance. For instance, if preliminary cell-based assays show anti-inflammatory activity, prioritize targets involved in inflammatory pathways.

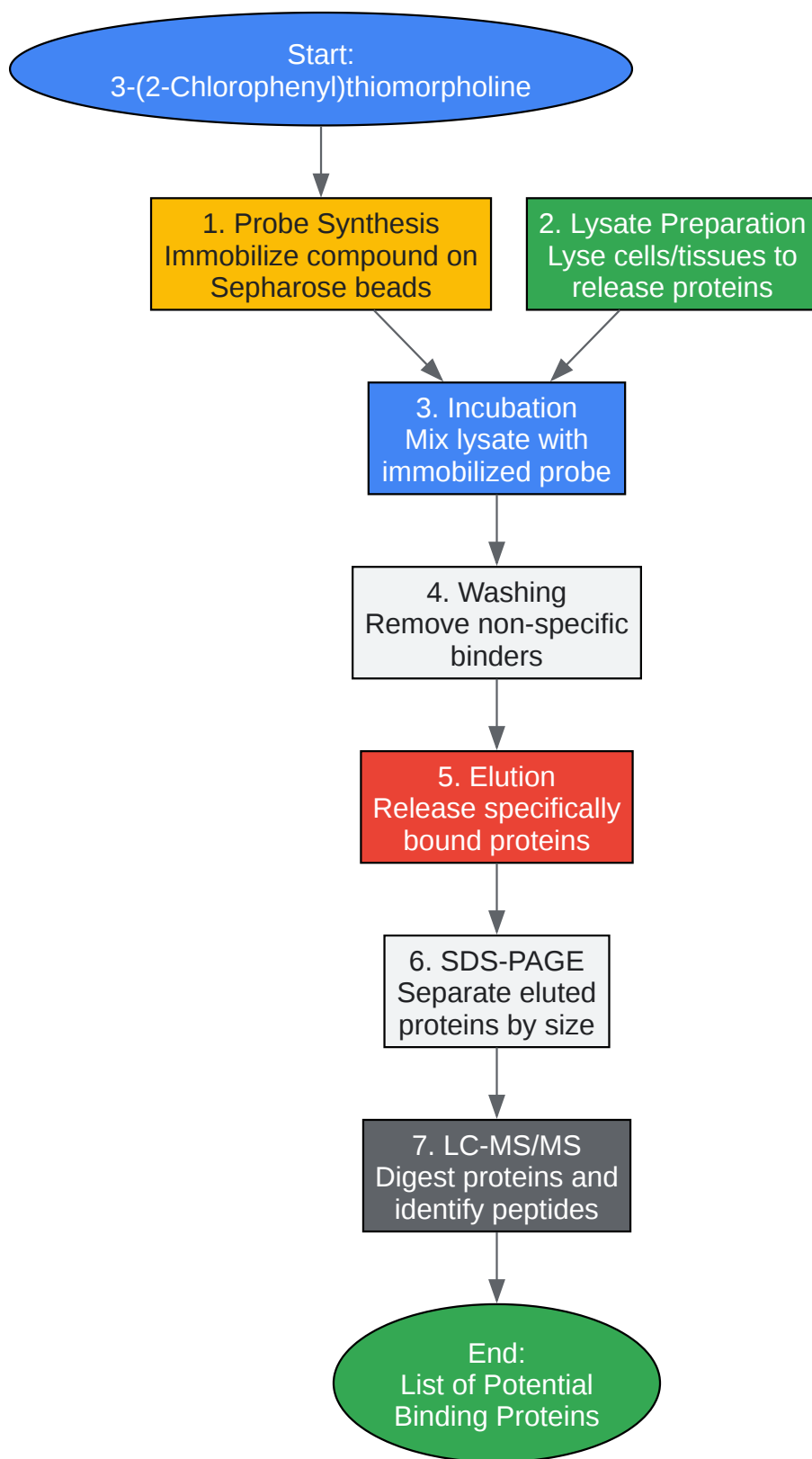
- Visually inspect the top-ranked binding poses to ensure key interactions (e.g., hydrogen bonds, hydrophobic interactions) are plausible.

Example Data Presentation: Docking Scores

Target Protein	Gene Name	Protein Family	Docking Score (kcal/mol)	Predicted Interactions
Example Target 1	TACE	Metalloprotease	-9.8	H-bond with His405, Pi-stacking with Tyr440
Example Target 2	MAPK14	Kinase	-9.5	Hydrophobic interaction with Leu104
Example Target 3	PTGS2	Oxygenase	-9.1	H-bond with Ser530
Example Target 4	DPP4	Peptidase	-8.7	Hydrophobic interaction with Phe357

Protocol 2.2: Chemical Proteomics via Affinity Chromatography

This protocol describes the experimental identification of proteins that physically bind to **3-(2-Chlorophenyl)thiomorpholine** from a complex biological sample, such as a cell lysate.



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Caption: Workflow for affinity chromatography-mass spectrometry.

Methodology:

- Affinity Probe Synthesis:
 - Synthesize a derivative of 3
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